molecular formula C33H38Cl2N6O7S2 B15124781 (E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid

(E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid

Cat. No.: B15124781
M. Wt: 765.7 g/mol
InChI Key: MISPBGHDNZYFNM-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as thiazole, piperidine, and pyridine rings, as well as chloro and carboxylic acid substituents.

Preparation Methods

The synthesis of (E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the thiazole and pyridine intermediates, followed by their coupling with the piperidine and carboxylic acid moieties. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituents can undergo nucleophilic substitution reactions, typically in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific molecular pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

When compared to similar compounds, (E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid stands out due to its unique combination of functional groups and structural complexity. Similar compounds include those with thiazole, piperidine, and pyridine rings, but they may lack the specific substituents that confer unique properties to this compound.

Biological Activity

The compound (E)-but-2-enedioic acid; 1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid is a complex organic molecule that incorporates elements of both fumaric acid (the E isomer of butenedioic acid) and a piperidine derivative. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be broken down into two main components:

  • (E)-but-2-enedioic acid : A dicarboxylic acid known for its role in various biochemical pathways.
  • Piperidine derivative : Features that may enhance the biological activity due to the presence of various functional groups.

Key Properties

PropertyValue
Molecular FormulaC31H38Cl2N6O3S2
Molecular Weight677.7 g/mol
LogP-0.3
Polar Surface Area74.6 Å
Human Intestinal Absorption20%
Blood-Brain Barrier Penetration0.094
  • Inhibition of Enzymatic Activity : The maleate ion from (E)-but-2-enedioic acid has been identified as an inhibitor of transaminase reactions, which play a crucial role in amino acid metabolism and nitrogen balance in organisms .
  • Pharmacological Effects : The structural features of the piperidine derivative may impart unique biological activities, potentially enhancing anti-inflammatory and immunomodulatory effects associated with fumaric acid.

Therapeutic Applications

The compound's unique structure suggests potential applications in treating various conditions, including:

  • Inflammatory Diseases : Due to its anti-inflammatory properties linked to fumaric acid.
  • Cancer Therapy : The presence of thiazole and piperazine moieties may contribute to cytotoxic effects against cancer cells.

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of fumaric acid derivatives in murine models, demonstrating significant reductions in pro-inflammatory cytokines following treatment with (E)-but-2-enedioic acid derivatives .

Study 2: Cytotoxic Activity

Research on similar piperidine-based compounds revealed cytotoxic activity against human cancer cell lines, suggesting that the addition of specific substituents could enhance this effect .

Properties

Molecular Formula

C33H38Cl2N6O7S2

Molecular Weight

765.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C29H34Cl2N6O3S2.C4H4O4/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;5-3(6)1-2-4(7)8/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

MISPBGHDNZYFNM-WLHGVMLRSA-N

Isomeric SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.